molecular formula C12H20ClN5 B12233949 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12233949
M. Wt: 269.77 g/mol
InChI Key: VSAVKLHYJOTCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (hereafter referred to as the "target compound") is a bidentate methanamine derivative featuring two substituted pyrazole rings. Its molecular formula is C₁₂H₂₀N₄, with a molecular weight of 220.32 g/mol. The structure includes:

  • A 1,4-dimethylpyrazole moiety at position 3.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H

InChI Key

VSAVKLHYJOTCLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two pyrazole subunits:

  • 1,4-Dimethyl-1H-pyrazol-5-ylmethanamine : Synthesized via cyclocondensation of hydrazine derivatives with diketones or alkynones.
  • 1-Ethyl-1H-pyrazol-3-ylmethyl electrophile : Prepared through alkylation of pyrazole-3-methanol or its derivatives.

Coupling these subunits via reductive amination or nucleophilic substitution forms the final product. This approach aligns with modular strategies for bis-heterocyclic compounds.

Pyrazole Ring Formation Strategies

Synthesis of 1,4-Dimethyl-1H-pyrazol-5-ylmethanamine

The 1,4-dimethylpyrazole core is typically synthesized using one of the following routes:

Cyclocondensation of Hydrazines with 1,3-Diketones

Reacting methylhydrazine with acetylacetone in ethanol under reflux yields 1,4-dimethyl-1H-pyrazol-5-amine. Subsequent formylation or bromination introduces reactive sites for further functionalization. For example:
$$
\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{EtOH, Δ}} \text{1,4-Dimethyl-1H-pyrazol-5-amine} \quad
$$
Key Conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 70–100°C
  • Yield: 65–80%
Alkynone Cyclization

Hydrazine derivatives reacting with ethyl propiolate in dichloromethane generate pyrazole rings via [3+2] cycloaddition. This method offers regioselectivity when using substituted hydrazines.

Synthesis of 1-Ethyl-1H-pyrazol-3-ylmethyl Electrophiles

The 1-ethylpyrazole subunit is prepared through:

N-Alkylation of Pyrazole-3-methanol

Treating pyrazole-3-methanol with ethyl bromide in the presence of NaH/DMF facilitates N-alkylation. The hydroxyl group is then converted to a leaving group (e.g., mesylate or bromide) for subsequent nucleophilic substitution:
$$
\text{Pyrazole-3-methanol} + \text{EtBr} \xrightarrow{\text{NaH, DMF}} \text{1-Ethyl-1H-pyrazol-3-methanol} \quad
$$
Optimization Notes :

  • Excess ethyl bromide improves N- vs. O-alkylation selectivity.
  • Yields: 70–85% after purification by column chromatography.

Coupling Strategies for Final Product Assembly

Reductive Amination

Combining 1,4-dimethyl-1H-pyrazol-5-ylmethanamine with 1-ethyl-1H-pyrazol-3-carbaldehyde using NaBH$$3$$CN or Pd/C-mediated hydrogenation achieves the desired C–N bond:
$$
\text{R-NH}
2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{R-NH-CH}2\text{-R'} \quad
$$
Reaction Parameters :

  • Solvent: Methanol or THF
  • Temperature: 25–40°C
  • Yield: 60–75%

Nucleophilic Substitution

Activating the 1-ethylpyrazole subunit as a mesylate (using methanesulfonyl chloride) allows displacement by the amine group of the 1,4-dimethylpyrazole derivative:
$$
\text{R-OMs} + \text{R'-NH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{R-NH-R'} + \text{MsOH} \quad
$$
Advantages :

  • Higher atom economy compared to reductive amination.
  • Yields: 50–65% after recrystallization.

Optimization and Scalability Challenges

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers.
  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Byproduct Mitigation

  • N-Alkylation Competitors : Using bulky bases (e.g., K$$2$$CO$$3$$) suppresses O-alkylation during ethyl group introduction.
  • Oxidative Byproducts : Anaerobic conditions (argon atmosphere) prevent pyrazole ring oxidation.

Analytical Validation and Characterization

Spectroscopic Data

Property Value Source
$$^1$$H NMR (CDCl$$_3$$) δ 2.20 (s, 3H, CH$$_3$$), 2.61 (d, J=4 Hz)
MS (ESI+) m/z 283.80 [M+H]$$^+$$
HPLC Purity 99.2% (C18, MeCN/H$$_2$$O)

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole rings and trans-configuration of the methanamine bridge.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer during exothermic cyclocondensation steps, reducing reaction times by 40% compared to batch processes.

Green Chemistry Metrics

  • E-factor : 8.2 (solvent recovery reduces waste).
  • PMI (Process Mass Intensity) : 12.5, optimized via catalytic hydrogenation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)$$_3$$ achieves 85% yield under mild conditions, avoiding harsh reductants.

Biocatalytic Approaches

Engineered transaminases (e.g., from Aspergillus niger) catalyze the final coupling step with enantiomeric excess >99%.

Chemical Reactions Analysis

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially

Biological Activity

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine, identified by its CAS number 1856025-21-2, is a compound belonging to the pyrazole class of chemicals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • Structure : The compound features a pyrazole core with additional methyl and ethyl substituents that may influence its biological activity.

The biological activity of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Studies suggest that compounds with pyrazole structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
  • Antimicrobial Effects : Pyrazoles have been reported to possess antibacterial and antifungal activities, potentially making this compound effective against a range of pathogens.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

A review of recent literature reveals several studies investigating the biological activity of pyrazole derivatives, including our compound of interest:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantExhibits significant free radical scavenging ability
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of inflammatory markers in vitro

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antioxidant Properties : A study demonstrated that pyrazole compounds significantly reduced oxidative stress in cellular models, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Efficacy : Research conducted on various pyrazole derivatives indicated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics .
  • Anti-inflammatory Effects : In animal models, administration of pyrazole derivatives resulted in decreased paw edema and reduced levels of TNF-alpha and IL-6, indicating promising anti-inflammatory effects .

Scientific Research Applications

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of pyrazole derivatives, including this compound. For instance, research indicates that compounds similar to 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine exhibit significant insecticidal activity against pests such as Aphis fabae. In bioassays, certain derivatives demonstrated mortality rates comparable to established insecticides like imidacloprid .

Table 1: Insecticidal Efficacy of Pyrazole Derivatives

Compound NameTarget PestMortality Rate (%)Concentration (mg/L)
Compound AAphis fabae85.712.5
Compound BMythimna separata70.0500

Potential Therapeutic Uses

The pyrazole scaffold has been explored for various therapeutic applications, including anti-inflammatory and anti-cancer activities. The structural features of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine suggest potential interactions with biological targets involved in disease pathways.

A study on related compounds indicated that modifications in the pyrazole structure can enhance bioactivity against cancer cell lines . This suggests that the compound may serve as a lead for developing new anti-cancer agents.

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical processes that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the desired substituents. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Agricultural Field Trials

In field trials assessing the efficacy of pyrazole derivatives, researchers found that specific formulations containing 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine significantly reduced pest populations while maintaining safety profiles for beneficial insects . These findings support the potential for this compound as a sustainable agricultural solution.

Case Study 2: Drug Development

In a recent investigation into nonretinoid inhibitors for treating retinal diseases, pyrazole-based compounds were evaluated for their ability to protect retinal cells from damage. Results indicated that modifications to the pyrazole structure could enhance protective effects against oxidative stress, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

Positional Isomerism in Pyrazole Derivatives

A closely related analog, 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine (), differs only in the position of the ethyl substituent on the second pyrazole ring (position 4 vs. 3). This positional isomerism may alter:

  • Spatial orientation : The ethyl group at position 4 could sterically hinder interactions with target proteins compared to position 3.

Simplification of the Pyrazole Backbone: LM6

The compound LM6 (1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, ) shares a methanamine linker but lacks the second pyrazole ring. Key differences include:

  • Molecular formula : C₇H₁₃N₃ (vs. C₁₂H₂₀N₄).
  • Aromatic interactions : The absence of a second pyrazole limits π-π stacking capabilities, which are critical in protein-ligand interactions .

Dihydrochloride Salts and Solubility

Enamine Ltd’s 1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride () is a simpler analog with a hydrochloride salt. Comparison highlights:

  • Solubility : The dihydrochloride form increases aqueous solubility, advantageous for in vitro assays.
  • Bioavailability : The target compound’s lipophilic ethyl and methyl groups may improve blood-brain barrier penetration but reduce solubility .

Thiophene-Linked Pyrazole Derivatives

Compounds 7a and 7b () feature pyrazole-thiophene hybrids. While structurally distinct, their synthesis via 1,4-dioxane and triethylamine suggests shared synthetic routes. Functional differences include:

  • Electronic properties : Thiophene’s electron-rich nature contrasts with the methanamine linker’s neutrality, affecting redox activity.
  • Biological targets : Thiophene derivatives often target kinases or nucleic acids, whereas methanamine-linked pyrazoles may favor GPCRs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages
Target Compound C₁₂H₂₀N₄ 220.32 Dual pyrazole rings, ethyl and methyl groups Enhanced binding via dual aromatic systems
Positional Isomer () C₁₂H₂₀N₄ 220.32 Ethyl at pyrazole-4 Altered steric/electronic profile
LM6 () C₇H₁₃N₃ 139.20 Single pyrazole, N-methyl group Improved permeability
1-(1,4-Dimethylpyrazol-5-yl)methanamine dihydrochloride () C₆H₁₂N₂·2HCl 193.10 Dihydrochloride salt High solubility for assays

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of pyrazole rings, as inferred from ’s thiophene derivatives.
  • Biological Data: No direct activity comparisons are available in the evidence. Extrapolating from ’s benzimidazole-methanamine hybrids, substituent choice (e.g., electron-withdrawing vs. alkyl groups) critically impacts efficacy.
  • Structural Insights : SHELX software () could resolve crystallographic differences between the target compound and its analogs, clarifying conformational preferences .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example:

  • Step 1 : Cyclocondensation of substituted hydrazines with β-ketoesters to form pyrazole cores .
  • Step 2 : Alkylation or reductive amination to introduce the methanamine linker. For instance, coupling 1,4-dimethylpyrazole-5-carbaldehyde with (1-ethylpyrazol-3-yl)methylamine under reducing conditions (e.g., NaBH4 or H2/Pd-C) .
  • Characterization :
    • NMR : Confirm regiochemistry of pyrazole substituents (e.g., 1H NMR δ 2.3–2.5 ppm for CH3 groups on pyrazole rings) .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 275–280) .
    • Elemental Analysis : Verify C, H, N content (e.g., C: ~65%, H: ~8%, N: ~25%) .

Q. Q2. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

  • Experimental Determination : Use shake-flask methods for solubility in water/DMSO, and HPLC for logP estimation .
  • Computational Prediction : Employ tools like MarvinSketch or ACD/Labs to calculate logP (estimated ~2.5–3.0 based on pyrazole hydrophobicity) .
  • Challenges : Limited experimental data (e.g., no reported melting points or vapor pressure) require cross-validation with structurally similar pyrazoles .

Advanced Research Questions

Q. Q3. How can molecular docking studies optimize the biological activity of this compound?

Methodological Answer:

  • Target Selection : Focus on receptors like kinases or GPCRs where pyrazole derivatives show affinity .
  • Docking Workflow :
    • Prepare ligand structures using Gaussian09 for geometry optimization .
    • Use AutoDock Vina to simulate binding modes, prioritizing hydrogen bonds with pyrazole N-atoms and hydrophobic interactions with methyl/ethyl groups .
    • Validate with MD simulations (e.g., GROMACS) to assess stability .
  • Case Study : Pyrazole-based inhibitors of COX-2 achieved IC50 values <1 µM when optimized for hydrophobic pocket interactions .

Q. Q4. How can contradictory bioactivity data from different assays be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example:
    • Inconsistent IC50 values in cytotoxicity assays may arise from variations in ATP levels or metabolic activity .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) .
  • Statistical Approaches : Apply Bland-Altman plots to quantify bias between datasets .

Q. Q5. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Test degradation kinetics in buffers (pH 2–12) via HPLC. Pyrazole derivatives are typically stable at pH 4–8 but degrade under strongly acidic/basic conditions .
  • Thermal Stability :
    • Use TGA/DSC to identify decomposition temperatures (expected >150°C for pyrazole analogs) .
    • Store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Q. Q6. How does the substitution pattern on pyrazole rings influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : Methyl/ethyl groups at positions 1 and 4 deactivate the pyrazole core, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura with Pd(PPh3)4) for C–C bond formation .
  • Steric Effects : Bulky substituents (e.g., ethyl) at position 3 hinder coupling efficiency. Optimize ligand-to-metal ratios (e.g., 1:1.2 Pd:ligand) .
  • Case Study : Ethyl-substituted pyrazoles achieved 70–80% yield in Buchwald-Hartwig aminations vs. <50% for bulkier analogs .

Handling and Safety Considerations

  • PPE : Use OV/AG/P99 respirators and nitrile gloves during synthesis .
  • Waste Disposal : Incinerate at >1000°C to avoid environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.